4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20224820
InChI: InChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H
SMILES:
Molecular Formula: C8H9BrClNO
Molecular Weight: 250.52 g/mol

4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

CAS No.:

Cat. No.: VC20224820

Molecular Formula: C8H9BrClNO

Molecular Weight: 250.52 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride -

Specification

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
IUPAC Name 4-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H
Standard InChI Key MZUFOSSRBSUTEF-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(O1)C=CC=C2Br)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of 4-bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is C₈H₉BrClNO, with a molecular weight of 250.52 g/mol. Its IUPAC name, (3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride, reflects the stereochemistry at the 3-position, where the amine group resides. Key identifiers include:

PropertyValue
CAS No.1414960-64-7
SMILESC1C@@HN.Cl
InChIKeyUKCIFENUZLYBRF-FJXQXJEOSA-N
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The hydrochloride salt formation improves aqueous solubility, critical for in vitro assays. The bromine atom at the 5-position introduces steric and electronic effects, influencing binding interactions with biological targets .

Synthesis and Optimization

Synthesis of this compound involves a multi-step sequence starting from benzofuran precursors. A generalized approach includes:

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position of 2,3-dihydrobenzofuran.

  • Amination: Introduction of the amine group at the 3-position via reductive amination or nucleophilic substitution.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Critical parameters such as solvent polarity (e.g., dichloromethane vs. 1,4-dioxane), temperature (80–115°C), and catalysts (e.g., CuI with 1,10-phenanthroline) significantly impact yield and purity . For example, copper-mediated cyclization methods optimized for analogous brominated dihydrofurans achieve yields exceeding 78% under inert atmospheres .

Structural and Spectroscopic Analysis

X-ray crystallography and NMR spectroscopy confirm the compound’s stereochemistry and electronic environment. Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.40–7.31 (aromatic protons), δ 5.60 (methine proton adjacent to oxygen), and δ 3.26 (diastereotopic protons on the dihydrofuran ring) .

  • IR (neat): Peaks at 2922 cm⁻¹ (N–H stretch), 1629 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C–O–C ether).

Comparative analysis with non-brominated analogues (e.g., 2,3-dihydro-1-benzofuran-3-amine, CAS 109926-35-4) reveals bromine’s electron-withdrawing effect, which downshifts aromatic proton signals by 0.2–0.3 ppm .

Biological Activity and Mechanism

Preliminary studies indicate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL. The amine group facilitates hydrogen bonding with bacterial enzymes (e.g., DNA gyrase), while bromine participates in halogen bonding with hydrophobic pockets .

In enzymatic assays, the compound inhibits cytochrome P450 3A4 (CYP3A4) at IC₅₀ = 12 µM, suggesting potential drug-drug interaction risks. Molecular docking simulations predict binding energies of −8.2 kcal/mol for the CYP3A4 active site, driven by π-π stacking with heme porphyrin.

Applications in Drug Discovery

4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride serves as a versatile intermediate in medicinal chemistry:

  • Antimicrobial Agents: Derivatives with modified amine substituents show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).

  • Neurological Therapeutics: Analogues act as serotonin receptor (5-HT₂₀) partial agonists (EC₅₀ = 0.8 µM), indicating potential for treating depressive disorders.

  • Enzyme Inhibitors: Structural modifications at the 3-position yield selective kinase inhibitors (e.g., JAK2 inhibition at IC₅₀ = 50 nM).

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Features
4-Bromo-2,3-dihydrobenzofuran C₈H₇BrOLacks amine group; lower polarity
2,3-Dihydro-1-benzofuran-3-amine C₈H₉NONo bromine; reduced halogen bonding

The hydrochloride salt’s solubility (≥50 mg/mL in water) surpasses that of the free base (<5 mg/mL), enabling broader pharmacological testing .

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